

2-(Dimethylamino)ethyl Acetate: A Technical Guide to Potential Research Applications

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Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl acetate

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Abstract

2-(Dimethylamino)ethyl acetate is a tertiary amine and an ester of acetic acid, structurally related to the neurotransmitter acetylcholine and the nootropic agent 2-(dimethylamino)ethanol (DMAE). While commercially available for research purposes, its direct biological activities and applications are not extensively documented in peer-reviewed literature. This technical guide consolidates the available physicochemical data for **2-(Dimethylamino)ethyl acetate** and explores its potential research applications by drawing logical inferences from structurally analogous compounds. The primary hypothesized areas of investigation include its role as a potential cholinergic agent and as a prodrug for DMAE. This document provides exemplary experimental protocols and conceptual frameworks to guide future research into this compound.

Chemical and Physical Properties

2-(Dimethylamino)ethyl acetate is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value
IUPAC Name	2-(dimethylamino)ethyl acetate[1][2]
Synonyms	Acetic Acid 2-(Dimethylamino)ethyl Ester, DMAE Acetate
CAS Number	1421-89-2[1][3][4][5][6]
Molecular Formula	C ₆ H ₁₃ NO ₂ [1][5]
Molecular Weight	131.17 g/mol [5][7]
Boiling Point	152-154 °C[5]
Flash Point	54 °C[3][6]
Density	0.92-0.93 g/cm ³ [4][5]
Refractive Index	~1.42[3][4]
Purity (Typical)	>98% (GC)[3][4]
Solubility	Miscible with water, ethanol, and other common organic solvents.

Potential Research Applications

While direct studies on **2-(Dimethylamino)ethyl acetate** are scarce, its structural similarity to key compounds in neuroscience suggests several promising avenues for research.

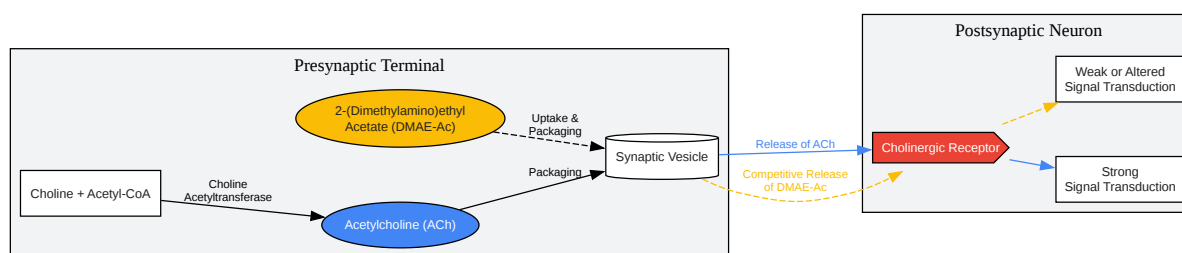
Investigation as a Cholinergic Agent

The most compelling hypothesized application is in the study of the cholinergic nervous system. This is based on its structural analogy to acetylcholine (ACh) and the documented activity of its diethyl analog.

- **Structural Comparison:** **2-(Dimethylamino)ethyl acetate** shares the core ethyl acetate structure with acetylcholine but has two methyl groups on the nitrogen atom instead of three. This modification likely alters its binding affinity to cholinergic receptors and its susceptibility to hydrolysis by acetylcholinesterase (AChE).

Compound	Structure	Key Features
Acetylcholine	$\text{CH}_3\text{CO-O-CH}_2\text{CH}_2\text{-N}^+(\text{CH}_3)_3$	Quaternary amine, natural neurotransmitter.
2-(Dimethylamino)ethyl Acetate	$\text{CH}_3\text{CO-O-CH}_2\text{CH}_2\text{-N}(\text{CH}_3)_2$	Tertiary amine, potential ACh analog.
Diethylaminoethyl Acetate	$\text{CH}_3\text{CO-O-CH}_2\text{CH}_2\text{-N}(\text{CH}_2\text{CH}_3)_2$	Tertiary amine, studied as a "false neurotransmitter".
2-(Dimethylamino)ethanol (DMAE)	$\text{HO-CH}_2\text{CH}_2\text{-N}(\text{CH}_3)_2$	Tertiary amine, potential ACh precursor, hydrolysis product of the title compound.

- The "False Neurotransmitter" Hypothesis: Research on the related compound, diethylaminoethyl acetate, has shown that it can act as a muscarinic agonist, though with significantly lower potency than acetylcholine. It was proposed to function as a "false neurotransmitter," a compound that can be taken up and released by neurons but has a different or weaker effect than the endogenous neurotransmitter. **2-(Dimethylamino)ethyl acetate** could be investigated to test a similar hypothesis, potentially serving as a tool to modulate cholinergic signaling in a more subtle manner than potent agonists or antagonists.



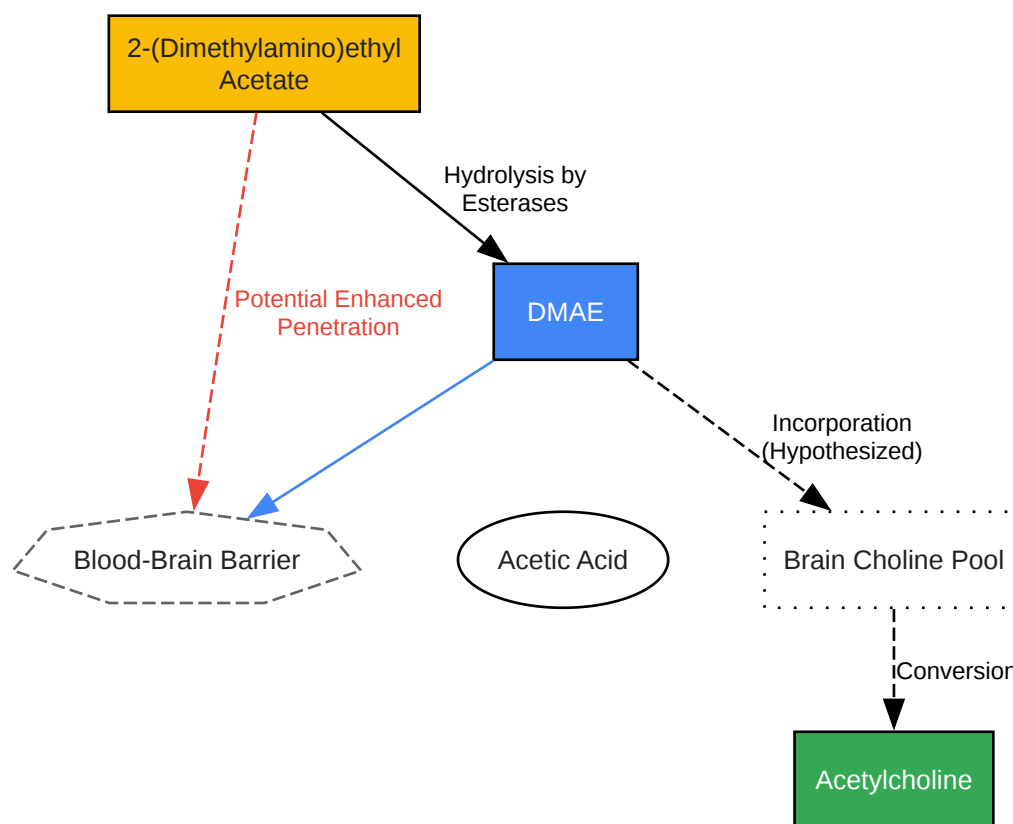
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Hypothesized action of a "false neurotransmitter".

A Prodrug for DMAE and Acetylcholine Precursor Studies

2-(Dimethylamino)ethanol (DMAE) has been investigated for decades as a potential precursor to acetylcholine in the brain, with the aim of boosting cognitive function. However, results have been inconsistent. **2-(Dimethylamino)ethyl acetate** is the acetylated form of DMAE and can be considered a potential prodrug.

- **Hydrolysis Pathway:** It is hypothesized that esterases in the blood and tissues could hydrolyze **2-(Dimethylamino)ethyl acetate** into DMAE and acetic acid. This ester form is more lipophilic than DMAE, which could potentially enhance its ability to cross the blood-brain barrier.
- **Research Potential:** This compound could be used in studies to systematically evaluate the efficacy of DMAE delivery to the central nervous system. By comparing the neurological effects of administering equimolar amounts of DMAE and **2-(Dimethylamino)ethyl acetate**, researchers could dissect the pharmacokinetic and pharmacodynamic differences, potentially clarifying the conflicting results in historical DMAE studies.



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Potential metabolic fate of **2-(Dimethylamino)ethyl Acetate**.

Experimental Protocols

The following are detailed, exemplary methodologies for key experiments. Given the lack of direct literature, these protocols are adapted from studies on analogous compounds.

Exemplary Protocol: Enzymatic Synthesis

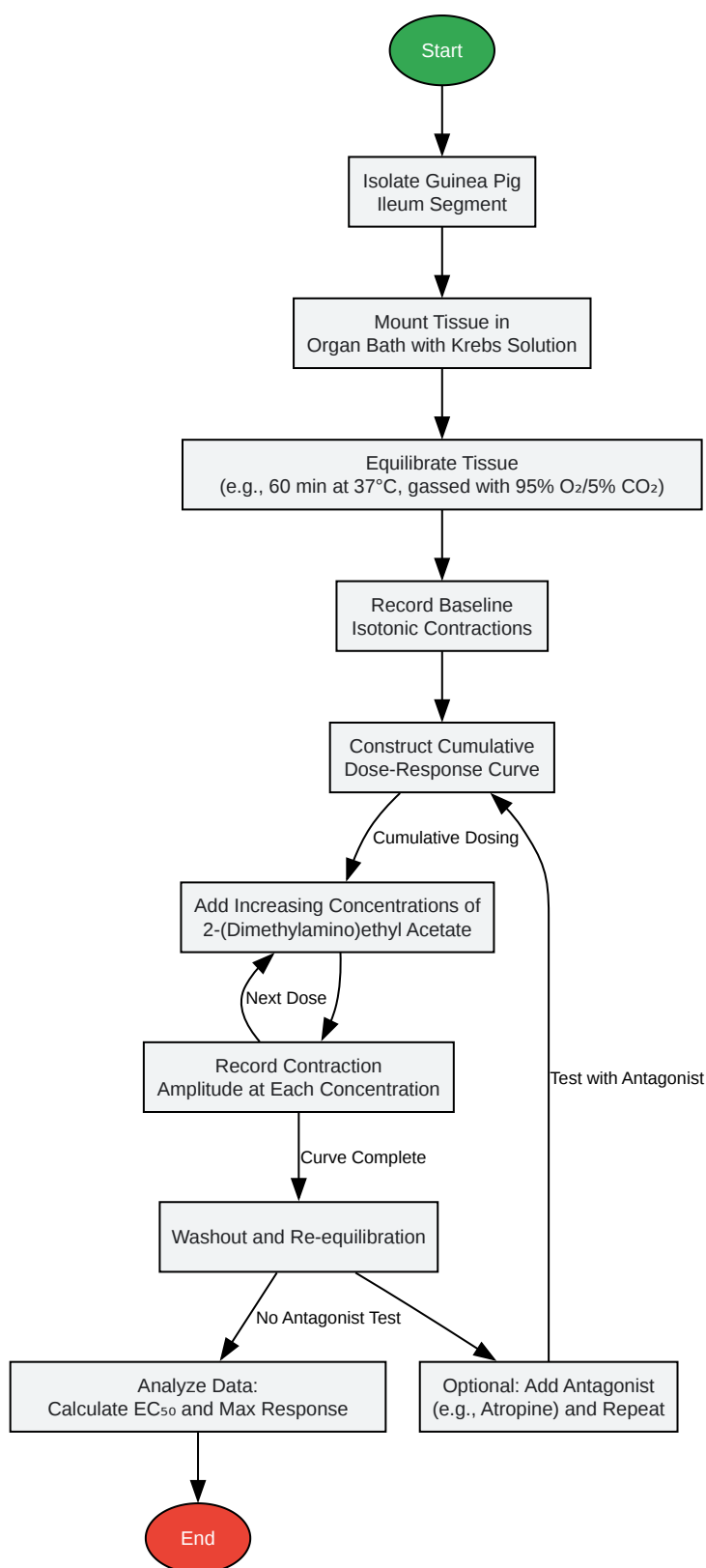
This protocol is based on lipase-catalyzed esterification, a common green chemistry approach for synthesizing esters.

- Materials:
 - 2-(Dimethylamino)ethanol (DMAE)
 - Vinyl acetate (acyl donor)

- Immobilized lipase (e.g., Novozym 435 from *Candida antarctica*)
- Anhydrous solvent (e.g., hexane or tert-butanol)
- Molecular sieves (3Å, activated)
- Procedure:
 1. To a dried round-bottom flask, add 2-(Dimethylamino)ethanol (1 equivalent) and anhydrous solvent (e.g., 5 mL per mmol of DMAE).
 2. Add molecular sieves to the mixture to remove any residual water.
 3. Add vinyl acetate (1.5-2 equivalents). Using vinyl acetate is often advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which drives the reaction forward.
 4. Add the immobilized lipase (e.g., 10% by weight of the limiting reactant).
 5. Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 40-50 °C).
 6. Monitor the reaction progress by taking small aliquots over time and analyzing them by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
 7. Upon completion, filter off the immobilized enzyme (which can be washed and reused).
 8. Remove the solvent under reduced pressure.
 9. Purify the resulting **2-(Dimethylamino)ethyl acetate** by vacuum distillation.

Exemplary Protocol: Testing Cholinergic Agonist Activity

This ex vivo protocol is adapted from studies on diethylaminoethyl acetate and is a classic method for assessing muscarinic agonist activity.



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Workflow for assessing cholinergic activity.

- Materials:
 - Guinea pig ileum segment
 - Krebs-Henseleit solution
 - Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37 °C)
 - Isotonic transducer and data acquisition system
 - **2-(Dimethylamino)ethyl acetate** stock solution
 - Acetylcholine (positive control)
 - Atropine (muscarinic antagonist)
- Procedure:
 1. A segment of the guinea pig ileum is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and aerated.
 2. The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for 60 minutes.
 3. A cumulative concentration-response curve is generated by adding increasing concentrations of **2-(Dimethylamino)ethyl acetate** to the bath.
 4. The magnitude of the isotonic contraction is recorded after each addition until a maximal response is achieved.
 5. The tissue is then washed repeatedly to return to baseline.
 6. The procedure is repeated for acetylcholine to serve as a positive control.
 7. To confirm the mechanism of action, the experiment can be repeated after pre-incubating the tissue with a specific muscarinic antagonist like atropine. A rightward shift in the dose-response curve would indicate competitive antagonism at muscarinic receptors.

8. Data is analyzed to determine the EC_{50} (the concentration that produces 50% of the maximal response) and the E_{max} (the maximal effect) for the compound.

Safety and Handling

2-(Dimethylamino)ethyl acetate is a flammable liquid and vapor. It is also classified as a skin and eye irritant.

- **Handling:** Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2-(Dimethylamino)ethyl acetate is a chemical with clear potential for neuropharmacological research, primarily centered on the cholinergic system. While direct experimental data is lacking, its structural relationships to acetylcholine, DMAE, and other synthetic cholinergic agents provide a strong rationale for its investigation. It may serve as a valuable tool compound for studying subtle aspects of cholinergic transmission or as a novel prodrug for delivering DMAE to the central nervous system. The exemplary protocols and conceptual frameworks provided in this guide are intended to stimulate and facilitate future research into the properties and applications of this intriguing molecule.

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